molecular formula C14H21NO4 B2548937 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid CAS No. 2230802-81-8

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid

Cat. No.: B2548937
CAS No.: 2230802-81-8
M. Wt: 267.325
InChI Key: PLDVDVANGHTOEO-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.325. The purity is usually 95%.
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Scientific Research Applications

The reagent tert-butyl (2,4-dioxo-3-azaspiro[5.5] undecan-3-yl) carbonate (Boc-OASUD) is a novel compound for the preparation of N-Boc-amino acids, highlighting its utility in introducing Boc protecting groups to amines without racemization. This compound offers better stability and ease of handling compared to traditional reagents, making it a valuable addition to peptide synthesis methodologies (Rao et al., 2017).

Spirolactams as Pseudopeptides

The synthesis and analysis of spirolactams, particularly those derived from tert-butoxycarbonyl-protected compounds, have been investigated for their role as pseudopeptides. These compounds serve as constrained surrogates for dipeptides, offering insights into the conformational preferences of peptide chains and aiding in the development of peptide mimetics with potential therapeutic applications (Fernandez et al., 2002).

Synthesis of Cephalosporin Drugs

In the production of cephalosporin drugs, intermediates such as 3-(acetoxymethyl)-7β-(tert-butoxycarbonyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid play a crucial role. These intermediates are synthesized through reactions involving tert-butoxycarbonyl protected compounds, underscoring the importance of these chemical entities in the synthesis and quality control of cephalosporin antibiotics (Sun Na-na, 2010).

Nucleophilic Substitutions and Radical Reactions

Tert-butyloxycarbonyl phenylazocarboxylates, closely related to the compound of interest, have been explored for their utility in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, serving as versatile building blocks for the generation of a wide range of organic molecules. Their reactivity profile opens avenues for novel synthetic strategies in the construction of complex organic compounds (Jasch et al., 2012).

Innovative Scaffolds for Drug Discovery

The synthesis of 6-azaspiro[4.3]alkanes from tert-butoxycarbonyl protected intermediates represents a pioneering approach in the search for new drug discovery scaffolds. These compounds, characterized by their unique spirocyclic structure, offer a novel chemical space for the development of potential therapeutic agents, showcasing the versatile applications of tert-butoxycarbonyl derivatives in medicinal chemistry (Chalyk et al., 2017).

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]non-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)8-10(9-14)11(16)17/h8H,4-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDVDVANGHTOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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